8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one is an organic compound with the molecular formula C14H18O3 . It belongs to the class of tetralins, which are benzenoid aromatic compounds . This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a propyl group attached to a tetralin skeleton.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Hydroxylation: Introduction of the hydroxyl group at the 8th position.
Methoxylation: Introduction of the methoxy group at the 5th position.
Propylation: Introduction of the propyl group at the 7th position.
Oxidation: Formation of the ketone group at the 2nd position.
The reaction conditions typically involve the use of specific reagents and catalysts to facilitate each step. For example, hydroxylation may require the use of oxidizing agents, while methoxylation and propylation may involve the use of alkylating agents .
Analyse Chemischer Reaktionen
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and methoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one can be compared with other tetralin derivatives, such as:
8-Hydroxy-2-(di-n-propylamino)tetralin: Known for its serotoninomimetic activity.
5-Methoxy-1-methyl-2-(propylamino)tetralin: Studied for its potential pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92314-96-0 |
---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
8-hydroxy-5-methoxy-7-propyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H18O3/c1-3-4-9-7-13(17-2)11-6-5-10(15)8-12(11)14(9)16/h7,16H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
SEWLYOOXRZOWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2CCC(=O)CC2=C1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.